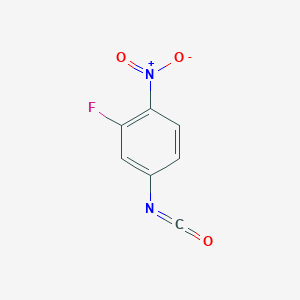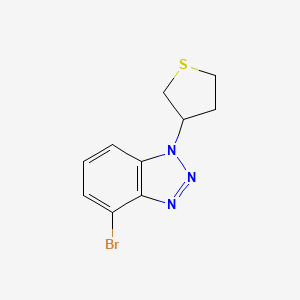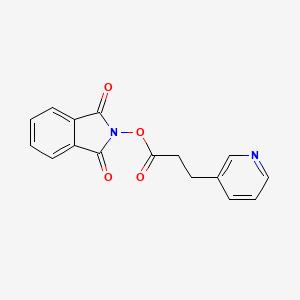![molecular formula C10H14BrN3 B13536195 1-[(3-Bromo-2-pyridinyl)methyl]piperazine CAS No. 1211591-27-3](/img/structure/B13536195.png)
1-[(3-Bromo-2-pyridinyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-bromopyridin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C10H14BrN3 and a molecular weight of 256.14 g/mol It consists of a piperazine ring substituted with a 3-bromopyridin-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(3-bromopyridin-2-yl)methyl]piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromopyridine with piperazine in the presence of a suitable base and solvent . The reaction typically proceeds under mild conditions, and the product can be purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 1-[(3-bromopyridin-2-yl)methyl]piperazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-bromopyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted piperazines, while oxidation reactions may produce oxidized derivatives of the compound .
Applications De Recherche Scientifique
1-[(3-bromopyridin-2-yl)methyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Material Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and molecular targets.
Mécanisme D'action
The mechanism of action of 1-[(3-bromopyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-[(3-bromopyridin-2-yl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(3-chloropyridin-2-yl)methyl]piperazine: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.
1-[(3-fluoropyridin-2-yl)methyl]piperazine: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
The uniqueness of 1-[(3-bromopyridin-2-yl)methyl]piperazine lies in its specific substitution pattern and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
1211591-27-3 |
|---|---|
Formule moléculaire |
C10H14BrN3 |
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
1-[(3-bromopyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14BrN3/c11-9-2-1-3-13-10(9)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |
Clé InChI |
RSQWIRPFPITIBO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(C=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate](/img/structure/B13536116.png)









![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)



